(S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole
Description
(S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and catalysis. The presence of both phenyl and p-tolyl groups in its structure contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4S)-2-(4-methylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-17-15(11-18-16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1 |
InChI Key |
ITIICSKGFPUINV-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N[C@H](CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of (S)-phenylglycinol with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form the corresponding amino alcohol.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole in asymmetric catalysis involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrothiazole
- (S)-4-Phenyl-2-(p-tolyl)-4,5-dihydroimidazole
- (S)-4-Phenyl-2-(p-tolyl)-4,5-dihydropyrazole
Uniqueness
(S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is unique due to its oxazoline ring, which provides distinct reactivity compared to thiazoles, imidazoles, and pyrazoles. The presence of both phenyl and p-tolyl groups also contributes to its unique chemical properties, making it a valuable compound in asymmetric synthesis and catalysis.
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